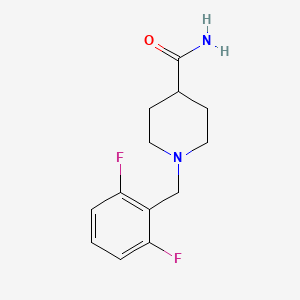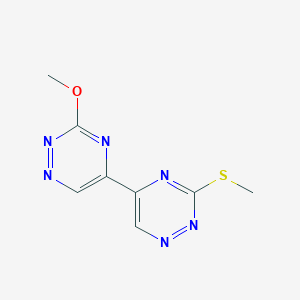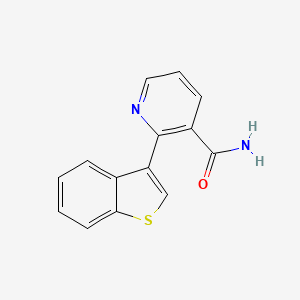![molecular formula C11H10F2O4 B4948503 4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid](/img/structure/B4948503.png)
4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid, also known as DFB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用机制
The mechanism of action of 4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been found to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. This inhibition may lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. This compound has also been shown to inhibit the activity of NF-kappaB, a signaling pathway that is involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which may be useful in preventing metastasis. Additionally, this compound has been found to have anti-angiogenic effects, which may be beneficial in preventing the growth of new blood vessels that are necessary for tumor growth.
实验室实验的优点和局限性
One of the major advantages of using 4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid in lab experiments is its versatility. It can be used in a variety of different research applications, and its mechanism of action is not fully understood, which makes it a valuable tool for investigating new biological processes. However, there are also some limitations to using this compound in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which may limit its use in certain experiments. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its effects and potential applications.
未来方向
There are many potential future directions for research on 4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid. One area of interest is the development of new cancer treatments that incorporate this compound. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound. Additionally, more research is needed to fully understand the potential side effects and toxicity of this compound, as well as its potential for use in clinical applications. Overall, the wide range of potential applications for this compound makes it an exciting area of research for scientists in many different fields.
合成方法
4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid can be synthesized through a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2,4-difluorobenzyl alcohol with 4-bromobutanoyl chloride to form the intermediate compound, 4-[(2,4-difluorobenzyl)oxy]-4-bromobutanoic acid. This intermediate is then reacted with potassium cyanide to form the corresponding nitrile, which is hydrolyzed with sodium hydroxide to produce this compound.
科学研究应用
4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid has been used in a variety of scientific research applications, including studies on cancer, inflammation, and oxidative stress. In cancer research, this compound has been found to inhibit the growth of certain types of cancer cells, including breast and prostate cancer cells. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
属性
IUPAC Name |
4-[(2,4-difluorophenyl)methoxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4/c12-8-2-1-7(9(13)5-8)6-17-11(16)4-3-10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYNVFUQRYHDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)COC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-fluorophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4948422.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4948430.png)
![2-methyl-5-(3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4948452.png)





![2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4948478.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4948481.png)
![{2-[2-(benzyloxy)phenoxy]ethyl}diethylamine hydrochloride](/img/structure/B4948496.png)
![8-methyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4948505.png)
![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N,N-dimethylbenzamide](/img/structure/B4948516.png)
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4948519.png)
